(R)-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) derivatives are often used in the synthesis of amino acids . Therefore, it’s plausible that this compound may interact with enzymes or proteins involved in amino acid synthesis or metabolism.
Mode of Action
Boc derivatives are typically used as protective groups in peptide synthesis . They protect the amino group of amino acids during synthesis and can be removed under acidic conditions .
Biochemical Pathways
The compound likely plays a role in the biochemical pathways of amino acid synthesis, given its use in the preparation of Boc derivatives of amino acids . The exact pathways and their downstream effects would depend on the specific amino acid being synthesized and the context of the biochemical reaction.
Result of Action
The result of the compound’s action is likely the successful synthesis of a Boc-protected amino acid, which can then be used in further peptide synthesis . The Boc group can be removed under acidic conditions to reveal the amino group of the amino acid .
Action Environment
The action of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate, like many chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the removal of the Boc group requires an acidic environment .
Biochemical Analysis
Biochemical Properties
The ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate plays a significant role in biochemical reactions. It is involved in the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The compound interacts with enzymes and other biomolecules in these reactions, contributing to the yield of the desired product .
Cellular Effects
It is known that the compound can influence cell function through its involvement in biochemical reactions .
Molecular Mechanism
The molecular mechanism of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate involves its interaction with biomolecules in the process of synthesizing Boc derivatives of amino acids . The compound can bind with enzymes and other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is involved in the metabolic pathways related to the synthesis of Boc derivatives of amino acids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate typically involves the protection of the amino group of ®-2-aminopropanoic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Coupling Reactions: It is frequently used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N,N-Diisopropylethylamine (DIPEA): Often used as a base in various reactions.
Major Products Formed
Free Amino Acid: Formed after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
®-2-Aminopropanoic Acid: The unprotected form of the compound.
®-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A similar compound with a different side chain.
®-2-((tert-Butoxycarbonyl)amino)pentanoic Acid: Another similar compound with a longer side chain.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate is unique due to its specific structure, which provides stability and reactivity in peptide synthesis. The presence of the Boc group makes it particularly useful in protecting the amino group during complex synthetic processes, ensuring high yields and purity of the final products .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLMTUFLBSNOT-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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